molecular formula C24H19NO2S B11196542 6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11196542
M. Wt: 385.5 g/mol
InChI Key: OWYMXDCKUTYSIN-UHFFFAOYSA-N
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Description

6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of benzothiazepines. . The structure of this compound includes a benzothiazepine core fused with an indene ring system, which contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a role in inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be compared with other similar compounds, such as:

These compounds share a similar benzothiazepine core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of different substituents, such as ethoxy, fluorophenyl, or phenoxy groups, can influence the compound’s reactivity, solubility, and pharmacological profile.

Properties

Molecular Formula

C24H19NO2S

Molecular Weight

385.5 g/mol

IUPAC Name

11-(3-ethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C24H19NO2S/c1-2-27-16-9-7-8-15(14-16)24-21-22(17-10-3-4-11-18(17)23(21)26)25-19-12-5-6-13-20(19)28-24/h3-14,24-25H,2H2,1H3

InChI Key

OWYMXDCKUTYSIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

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